molecular formula C12H10N4 B11892329 3-(1H-Indazol-3-yl)pyridin-4-amine CAS No. 137837-05-9

3-(1H-Indazol-3-yl)pyridin-4-amine

Cat. No.: B11892329
CAS No.: 137837-05-9
M. Wt: 210.23 g/mol
InChI Key: JYMZOGPPXKPHNM-UHFFFAOYSA-N
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Description

3-(1H-Indazol-3-yl)pyridin-4-amine is a heterocyclic compound that features both an indazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The indazole moiety is known for its presence in various pharmacologically active compounds, while the pyridine ring is a common structural motif in many drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by coupling reactions to introduce the pyridine ring. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .

Industrial Production Methods: In an industrial setting, the production of 3-(1H-Indazol-3-yl)pyridin-4-amine may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Solvent-free conditions or the use of green chemistry principles can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Indazol-3-yl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(1H-Indazol-3-yl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Indazol-3-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: 3-(1H-Indazol-3-yl)pyridin-4-amine is unique due to the combination of the indazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

137837-05-9

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(1H-indazol-3-yl)pyridin-4-amine

InChI

InChI=1S/C12H10N4/c13-10-5-6-14-7-9(10)12-8-3-1-2-4-11(8)15-16-12/h1-7H,(H2,13,14)(H,15,16)

InChI Key

JYMZOGPPXKPHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=C(C=CN=C3)N

Origin of Product

United States

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